molecular formula C19H12Br2ClNO3S B405500 6,8-dibromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

6,8-dibromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B405500
M. Wt: 529.6g/mol
InChI Key: JMBZZKFNKHOOIA-UHFFFAOYSA-N
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Description

6,8-dibromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the bromination and cyclization processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dibromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is unique due to the presence of both bromine and chlorine atoms, as well as the thiazolidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H12Br2ClNO3S

Molecular Weight

529.6g/mol

IUPAC Name

6,8-dibromo-3-[2-(3-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one

InChI

InChI=1S/C19H12Br2ClNO3S/c20-12-6-11-8-14(19(25)26-16(11)15(21)9-12)17(24)23-4-5-27-18(23)10-2-1-3-13(22)7-10/h1-3,6-9,18H,4-5H2

InChI Key

JMBZZKFNKHOOIA-UHFFFAOYSA-N

SMILES

C1CSC(N1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C4=CC(=CC=C4)Cl

Origin of Product

United States

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